molecular formula C9H5N B1195722 3-Phenylpropiolonitrile CAS No. 935-02-4

3-Phenylpropiolonitrile

Cat. No. B1195722
CAS RN: 935-02-4
M. Wt: 127.14 g/mol
InChI Key: IYXVSRXFGYDNEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted 3-Phenylpropionic acids, including derivatives like 3-Phenylpropiolonitrile, can be efficiently achieved through reactions involving benzaldehyde and malonic acid under specific conditions. Notably, the process benefits from microwave-assisted synthesis techniques, offering moderate to high yields in relatively short reaction times (Sharma, Joshi, & Sinha, 2003).

Molecular Structure Analysis

Investigations into the molecular structure of 3-Phenylpropiolonitrile and its derivatives, such as 3-Phenylpropionic acid, reveal their crystallization behaviors and the nature of intermolecular interactions. These studies, conducted via laboratory X-ray powder diffraction data, highlight the significance of the COOH functional group in promoting the formation of cyclic synthons through intermolecular hydrogen bonding (Das et al., 2012).

Chemical Reactions and Properties

3-Phenylpropiolonitrile undergoes various chemical reactions, showcasing its versatility as a chemical intermediate. For instance, its interaction with ethyl phenylpropiolate and 3-pyridylacetonitrile can lead to the formation of complex compounds through condensation reactions, demonstrating its reactivity and potential for generating diverse molecular structures (Al-Jallo & Al-Azawi, 1977).

Physical Properties Analysis

The study of the three structural isomers of phenylpropiolonitrile, including 3-Phenylpropiolonitrile, using high-precision spectroscopic techniques, offers insights into their physical properties. These isomers, characterized by their rotational spectra, validate the accuracy of quantum chemical calculations, providing a benchmark for understanding the "Lego brick" approach in predicting spectroscopic constants (Spaniol et al., 2023).

Scientific Research Applications

  • Rotational Spectroscopy and Quantum Chemical Calculations : A study investigated the rotational spectra of three structural isomers of phenylpropiolonitrile, containing an alkyne function and a cyano group. The research utilized a "Lego brick" approach for quantum chemical calculations, demonstrating the molecule's potential in high-precision spectroscopic applications (Spaniol et al., 2023).

  • Synthesis of Isoxazoles : Research dating back to 1966 explored the reaction of acetylenic nitriles like phenylpropiolonitrile with hydroxylamine, leading to the synthesis of various isoxazoles, compounds with potential applications in organic synthesis and potentially in pharmaceuticals (Iwai & Nakamura, 1966).

  • Catalysis in Pharmaceutical Synthesis : A 2017 study reported the use of a potassium promoted lanthanum-magnesium oxide catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an important intermediate in the pharmaceutical industry (Molleti & Yadav, 2017).

  • Biotechnological Production of Chemicals : Research in metabolic engineering demonstrated the production of 3-hydroxypropionic acid from glucose and xylose using modified Corynebacterium glutamicum. This has implications in the production of value-added chemicals from renewable resources (Chen et al., 2017).

  • Characterization of New Psychoactive Substances : A study focused on the synthesis and characterization of 3-fluorophenmetrazine, a phenylmorpholine derivative, and its differentiation from other isomers. This research is relevant in the context of drug development and regulation (McLaughlin et al., 2017).

  • Polarographic Behavior Study : A 1977 study investigated the polarographic behavior of α-arylhydrazononitriles, providing insight into the electrochemical properties of compounds like phenylpropiolonitrile, which can be useful in electrochemical applications and sensor development (Elnagdi & Fahmy, 1977).

  • Oligomerization and Chromatographic Separation : Research on the oligomeric products of the anionic polymerization of phenylpropiolonitrile revealed insights into polymer chemistry, particularly regarding the cis-trans-isomerism in polymerization processes (Janić et al., 1970).

Safety And Hazards

3-Phenylpropiolonitrile is classified as Acute Tox. 3 Oral according to hazard classifications . It is combustible and can cause acute toxic effects .

Future Directions

The future directions for the study of 3-Phenylpropiolonitrile include high-resolution studies of other aromatic nitriles and their ring-chain derivatives . These studies are especially timely given the evidence for benzonitrile (C6H5CN) in the starless cloud core TMC–1 . Interstellar searches for this highly polar species can now be undertaken with confidence since the astronomically most interesting radio lines have either been measured or can be calculated to very high accuracy below 300 GHz .

properties

IUPAC Name

3-phenylprop-2-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXVSRXFGYDNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239443
Record name Propiolonitrile, phenyl-
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropiolonitrile

CAS RN

935-02-4
Record name 3-Phenyl-2-propynenitrile
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Record name Propiolonitrile, phenyl-
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Record name 935-02-4
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Record name Propiolonitrile, phenyl-
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Record name 3-Phenyl-2-propynenitrile
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Synthesis routes and methods

Procedure details

n-Butyllithium (21.6 mL, 2.5M in hexane) was added dropwise to a solution of phenylacetylene (5 g, 0.05 mol) in dry Et2O (200 mL) maintaining at −78° C. under inert atmosphere. A solution of 2-pyridyl cyanate (7.2 g, 0.06 mol) in dry Et2O (100 mL) was added dropwise keeping the temperature below −60° C. The mixture was stirred for 30 min at −78° C. then warmed to RT. The reaction was diluted with Et2O and quenched with 1N NaOH. The organic layer was washed once with 1N HCl and once with saturated NaHCO3. The solvent was removed under vacuum maintaining the temperature under 30° C. to give 3-phenyl-2-propynenitrile as a colorless crystalline solid.
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
D Armesto, WM Horspool, N Martin… - The Journal of …, 1989 - ACS Publications
… This transformation is accompaniedby 3-phenylpropiolonitrile and enamide 15a, which are the products of secondary photochemical fission of 18a. An electron-transfer mechanism is …
Number of citations: 314 pubs.acs.org
P Barton - Tetrahedron Letters, 2018 - Elsevier
… We envisaged the addition of sodium sulfide to 3-phenylpropiolonitrile 9 would generate a thioketoenolate similar to 5. Propynenitriles are readily synthesised via a variety of methods, …
Number of citations: 9 www.sciencedirect.com
LG Meng, CT Li, JF Zhang, GY Xiao, L Wang - RSC Advances, 2014 - pubs.rsc.org
… The reaction could be triggered by the nucleophilic addition of DMAP to 3-phenylpropiolonitrile (1a) to produce zwitterion A, which reacted with 2a via an addition–elimination process to …
Number of citations: 12 pubs.rsc.org
O Koniev, G Leriche, M Nothisen, JS Remy… - Bioconjugate …, 2014 - ACS Publications
… 3-Phenylpropiolonitrile (3) reacted with cysteine derivative following second order kinetics of k 2 = 3.1 M –1 s –1 , which is 2.6 times higher than that exhibited by iodoacetamide (5, k 2 = …
Number of citations: 104 pubs.acs.org
RP Bhaskaran, KH Nayak, BP Babu - RSC advances, 2021 - pubs.rsc.org
… Surprisingly, the hindered 3-phenylpropiolonitrile 2e in place of acetylenic esters also afforded the expected product in 55% yield. However, ethyl phenylpropiolate, phenylacetylene …
Number of citations: 6 pubs.rsc.org
W Zhou, Y Zhang, P Li, L Wang - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… Under DABCO/ClCH 2 CH 2 Cl/45 C reaction conditions, the phenols also exhibited high reactivity to 3-phenylpropiolonitrile and the corresponding addition products were obtained in …
Number of citations: 17 pubs.rsc.org
J Bowen, C Slebodnick, WL Santos - Chemical Communications, 2022 - pubs.rsc.org
… We initiated our studies by reacting 3-phenylpropiolonitrile (1a) with pinacolborane in the presence of a tributylphosphine catalyst with dichloromethane as the reaction solvent (Table 1, …
Number of citations: 9 pubs.rsc.org
CF Gao, Y Zhou, H Ma, Y Zhang, J Nie… - CCS …, 2022 - chinesechemsoc.org
… The cycloaddition of 3-phenylpropiolonitrile 16 with CF 3 CHN 2 proceeded very slowly to … CHN 2 , and did not detect any formed 3-phenylpropiolonitrile (Scheme 3b). In addition, using …
Number of citations: 16 www.chinesechemsoc.org
YM Skvortsov, AG Mal'kina, AN Volkov… - Bulletin of the …, 1978 - researchgate.net
Introduction of a CN group (~ to a triple bond substantially increases its reactivity, notably in reactions with nucleophiles [1]. However, the study of the properties of cyanoacetylenes is …
Number of citations: 16 www.researchgate.net
M Kumar, A Goswami - Organic Letters, 2023 - ACS Publications
… 2-(phenylethynyl)aniline (1a) with 3-phenylpropiolonitrile (2a) as model substrates under … 2) by varying alkynylaniline 1 and keeping 3-phenylpropiolonitrile 2a as a counter-reaction …
Number of citations: 1 pubs.acs.org

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